molecular formula C93H162N6O6 B3248037 N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-09-4

N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B3248037
CAS No.: 182615-09-4
M. Wt: 1460.3 g/mol
InChI Key: DISZQUPEWIRYSA-UHFFFAOYSA-N
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Description

1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties; for example, certain derivatives are used clinically due to their antitumor properties .


Synthesis Analysis

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Chemical Reactions Analysis

In one study, Pd nanoparticles were generated in the presence of a similar compound (N~2~,N~4~,N~6~-tridodecyl-1,3,5-triazine-2,4,6-triamine), and these nanoparticles were found to be an efficient catalyst for the Suzuki–Miyaura coupling reaction in water .

Mechanism of Action

The mechanism of action of 1,3,5-triazines can vary depending on the specific derivative and its application. For example, in the Suzuki–Miyaura coupling reaction, the triazine derivative acts as a ligand for stabilization of the produced nanoparticles, and also as a surfactant to facilitate the reaction in water .

Properties

IUPAC Name

2-N,4-N,6-N-tris(3,4-didodecoxyphenyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H162N6O6/c1-7-13-19-25-31-37-43-49-55-61-73-100-85-70-67-82(79-88(85)103-76-64-58-52-46-40-34-28-22-16-10-4)94-91-97-92(95-83-68-71-86(101-74-62-56-50-44-38-32-26-20-14-8-2)89(80-83)104-77-65-59-53-47-41-35-29-23-17-11-5)99-93(98-91)96-84-69-72-87(102-75-63-57-51-45-39-33-27-21-15-9-3)90(81-84)105-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-81H,7-66,73-78H2,1-6H3,(H3,94,95,96,97,98,99)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISZQUPEWIRYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H162N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727957
Record name N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182615-09-4
Record name N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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